Cas no 2228296-83-9 (2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol)

2-Amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol is a chiral amino alcohol derivative featuring a dichlorophenyl substituent, which imparts unique steric and electronic properties. Its molecular structure, combining an amine and hydroxyl functional group, makes it a versatile intermediate in organic synthesis, particularly for asymmetric catalysis and pharmaceutical applications. The presence of the 2,4-dichlorophenyl group enhances lipophilicity, potentially improving binding affinity in bioactive compounds. The methyl substitution at the α-carbon contributes to stereochemical stability, making it valuable for enantioselective reactions. This compound is suitable for use in medicinal chemistry research, where its rigid framework can aid in the development of targeted therapeutics. High purity grades are available for precise synthetic applications.
2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol structure
2228296-83-9 structure
Product Name:2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol
CAS No:2228296-83-9
MF:C10H13Cl2NO
MW:234.122320890427
CID:5849308
PubChem ID:165640618
Update Time:2025-10-27

2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol
    • EN300-1984674
    • 2228296-83-9
    • Inchi: 1S/C10H13Cl2NO/c1-10(13,6-14)5-7-2-3-8(11)4-9(7)12/h2-4,14H,5-6,13H2,1H3
    • InChI Key: OUXQHEZHAYRPEY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CC(C)(CO)N)Cl

Computed Properties

  • Exact Mass: 233.0374194g/mol
  • Monoisotopic Mass: 233.0374194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol

Comprehensive Overview of 2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol (CAS No. 2228296-83-9)

2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol (CAS No. 2228296-83-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique dichlorophenyl and amino alcohol functional groups, exhibits properties that make it valuable for various applications, including drug development and material science. In this article, we delve into its chemical structure, synthesis, applications, and market trends, while addressing common queries from researchers and industry professionals.

The molecular structure of 2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol features a 2,4-dichlorophenyl ring attached to a propan-1-ol backbone with an amino group at the second carbon. This configuration imparts unique reactivity and solubility characteristics, making it a versatile intermediate in organic synthesis. Researchers often explore its potential as a building block for chiral compounds, which are critical in the development of enantioselective catalysts and pharmaceuticals.

One of the most frequently asked questions about 2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol is its role in medicinal chemistry. Recent studies highlight its utility in designing central nervous system (CNS) targeting molecules, owing to its ability to cross the blood-brain barrier. This property aligns with the growing demand for novel neuroactive compounds, particularly in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, its dichlorophenyl moiety is often leveraged in antimicrobial and antifungal agent development, addressing the global challenge of drug-resistant pathogens.

From a synthetic perspective, the preparation of 2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactions, including Grignard reactions and reductive amination. Optimizing these processes for higher yields and purity is a key focus for industrial chemists, especially given the compound's increasing demand in high-value pharmaceutical intermediates. Environmental considerations also drive research into greener synthesis routes, such as catalytic methods or solvent-free conditions, which resonate with the broader push for sustainable chemistry.

The market for 2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol is expanding, fueled by its applications in drug discovery and specialty chemicals. Analysts note a rising interest from biotech firms and academic institutions, particularly in regions like North America and Europe, where R&D investments in life sciences are robust. Furthermore, the compound's potential in agrochemicals—such as plant growth regulators or pesticide intermediates—adds another dimension to its commercial relevance, especially amid increasing food security concerns.

For researchers handling 2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol, proper storage and handling protocols are essential to maintain stability. The compound is typically stored under inert conditions to prevent degradation, and its hygroscopic nature necessitates moisture-free environments. These practical insights are often sought after in online forums and technical databases, reflecting the compound's niche yet growing user base.

In conclusion, 2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol (CAS No. 2228296-83-9) represents a compelling case study in the intersection of chemistry and applied sciences. Its structural versatility, coupled with emerging applications in healthcare and agriculture, positions it as a compound of enduring interest. As research continues to uncover new possibilities, this molecule is poised to play a pivotal role in addressing some of today's most pressing scientific and industrial challenges.

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